3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamoyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a pyrazole ring, a bicyclic heptene structure, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamoyl}bicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly for targeting specific enzymes or receptors
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-4-yl)propanoic acid: A simpler analog with a similar pyrazole ring but lacking the bicyclic heptene structure.
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone: Another related compound with a pyrazole ring and a ketone functional group
Uniqueness
The uniqueness of 3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its combination of a pyrazole ring, a bicyclic heptene structure, and a carboxylic acid group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H21N3O3 |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
3-[1-(1,3-dimethylpyrazol-4-yl)ethylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O3/c1-8(12-7-19(3)18-9(12)2)17-15(20)13-10-4-5-11(6-10)14(13)16(21)22/h4-5,7-8,10-11,13-14H,6H2,1-3H3,(H,17,20)(H,21,22) |
InChI Key |
CBLNBEGODMNXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C2C3CC(C2C(=O)O)C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.